molecular formula C6H6N4 B1313169 Imidazo[1,2-b]pyridazin-6-amine CAS No. 6653-96-9

Imidazo[1,2-b]pyridazin-6-amine

Cat. No. B1313169
CAS RN: 6653-96-9
M. Wt: 134.14 g/mol
InChI Key: DCLWNTIANRACSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-b]pyridazin-6-amine is a chemical compound with the CAS Number: 6653-96-9 . It has a molecular weight of 134.14 . The IUPAC name for this compound is imidazo [1,2-b]pyridazin-6-ylamine . It is typically stored in a dark place, under an inert atmosphere, at room temperature . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which are similar to imidazo[1,2-b]pyridazin-6-amine, has been reported in various studies . The synthesis of these compounds often involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The InChI code for Imidazo[1,2-b]pyridazin-6-amine is 1S/C6H6N4/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H,(H2,7,9) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

Imidazo[1,2-b]pyridazin-6-amine is a solid compound with a molecular weight of 134.14 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Antimicrobial and Antimalarial Activity

Imidazo[1,2-b]pyridazin-6-amine derivatives have been synthesized and shown to possess significant antimicrobial activity against both gram-positive and gram-negative bacteria, including Bacillus subtilis, Staphylococcus aureus, Pseudomonas fluorescens, and Escherichia coli. These compounds also displayed antifungal and antimalarial activities, highlighting their potential in developing new treatments for infectious diseases (Bhatt, Kant, & Singh, 2016).

Medicinal Chemistry and Drug Design

Imidazo[1,2-b]pyridazin-6-amine has been recognized as a "privileged structure" in medicinal chemistry, with derivatives like ponatinib indicating a resurgence of interest in this compound for potential therapeutic applications. Extensive reviews have been conducted to guide medicinal chemists in the development of novel derivatives with enhanced pharmacokinetic profiles and efficiency (Garrido, Vera, Delaye, & Enguehard-Gueiffier, 2021).

Catalytic Synthesis and Chemical Transformations

The compound has been used in the synthesis of various chemically significant structures. For instance, copper-catalyzed tandem oxidative C–H amination/cyclizations have been employed for the synthesis of imidazo[1,2-a]pyridines, demonstrating the versatility of this structure in complex chemical transformations (Pericherla et al., 2013).

Solid-Phase Synthesis and Library Construction

A method for the solid-phase synthesis of imidazo[1,2-a]pyridine-based derivatives has been developed, showcasing the utility of imidazo[1,2-b]pyridazin-6-amine in constructing chemical libraries for biological screening and drug discovery (Kamal et al., 2007).

Crystallography and Molecular Analysis

The crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives have been conducted to understand the molecular interactions and structural properties, aiding in the design of more efficient molecules for various applications (Dhanalakshmi et al., 2018).

Safety And Hazards

The safety data sheet for Imidazo[1,2-b]pyridazin-6-amine suggests that it should be handled with care . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

imidazo[1,2-b]pyridazin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLWNTIANRACSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441303
Record name Imidazo[1,2-b]pyridazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-b]pyridazin-6-amine

CAS RN

6653-96-9
Record name Imidazo[1,2-b]pyridazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,2-b]pyridazin-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 6-chloroimidazo[1,2-b]pyridazine (5.00 g, 32.6 mmol) in a 25% aqueous ammonia water (50 ml) was stirred in a sealed tube at 180° C. for 8 hours, and the reaction solution was distilled off under reduced pressure. A form solid was separated by filtration, which was washed with water to give 2.94 g (67.3%) of the desired product as a solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
67.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,2-b]pyridazin-6-amine
Reactant of Route 2
Imidazo[1,2-b]pyridazin-6-amine
Reactant of Route 3
Reactant of Route 3
Imidazo[1,2-b]pyridazin-6-amine
Reactant of Route 4
Reactant of Route 4
Imidazo[1,2-b]pyridazin-6-amine
Reactant of Route 5
Reactant of Route 5
Imidazo[1,2-b]pyridazin-6-amine
Reactant of Route 6
Reactant of Route 6
Imidazo[1,2-b]pyridazin-6-amine

Citations

For This Compound
35
Citations
TM Chapman, SA Osborne, C Wallace… - Journal of Medicinal …, 2014 - ACS Publications
A structure-guided design approach using a homology model of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) was used to improve the potency of a series of …
Number of citations: 45 pubs.acs.org
S Sato, XP Huang, WK Kroeze, BL Roth - Molecular Pharmacology, 2016 - ASPET
In this study, we identified two previously described kinase inhibitors—3-(4-chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6…
Number of citations: 42 molpharm.aspetjournals.org
M Fushimi, I Fujimori, T Wakabayashi… - Journal of Medicinal …, 2019 - ACS Publications
Anaplastic lymphoma kinase (ALK), a member of the receptor tyrosine kinase family, is predominantly expressed in the brain and implicated in neuronal development and cognition. …
Number of citations: 14 pubs.acs.org
AN Bullock, JÉ Debreczeni, OY Fedorov… - Journal of medicinal …, 2005 - ACS Publications
The kinase PIM-1 plays a pivotal role in cytokine signaling and is implicated in the development of a number of tumors. The three-dimensional structure of PIM-1 is characterized by an …
Number of citations: 195 pubs.acs.org
PM Cheuka, N Lawrence, D Taylor, S Wittlin… - …, 2018 - pubs.rsc.org
3,6-Diarylated imidazopyridazines have recently been shown to possess good in vitro antiplasmodial and in vivo antimalarial activity. However, frontrunner compounds have been …
Number of citations: 13 pubs.rsc.org
D Drygin, M Haddach, F Pierre… - Journal of medicinal …, 2012 - ACS Publications
Targeted agents and personalized medicine for cancer are the topics of much discussion and research in the medical community and pharmaceutical industry. Success in this area …
Number of citations: 73 pubs.acs.org
GP Jeyapal, MJN Chandrasekar… - Anti-Cancer Agents …, 2018 - ingentaconnect.com
Pim kinases, also known as Serine/Threonine kinases, are intensively studied protein drug targets in cancer research. They play crucial role in the regulation of signal transduction …
Number of citations: 12 www.ingentaconnect.com
JG Kettle, A Åstrand, M Catley, NP Grimster… - Expert Opinion on …, 2017 - Taylor & Francis
Introduction: Janus kinases (JAKs) are a family of four enzymes; JAK1, JAK2, JAK3 and tyrosine kinase 2 (TYK2) that are critical in cytokine signalling and are strongly linked to both …
Number of citations: 62 www.tandfonline.com
D Mitchell, KP Cole, PM Pollock… - … Process Research & …, 2012 - ACS Publications
The route selection and process research and development of a practical synthesis for JAK2 inhibitor LY2784544 is described. The first-generation synthesis route, similar to that used …
Number of citations: 44 pubs.acs.org
PM Cheuka - 2018 - open.uct.ac.za
According to the World Health Organization (WHO) world malaria report released in 2017, about 445,000 malaria deaths were recorded in 2016, a similar mortality as that recorded in …
Number of citations: 1 open.uct.ac.za

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.